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Compound of Interest

Compound Name: UM-164

Cat. No.: B1682698 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the in vivo toxicity and potential side effects

of UM-164, a dual c-Src and p38 kinase inhibitor. The following troubleshooting guides and

frequently asked questions (FAQs) are designed to address specific issues that may be

encountered during preclinical experimental workflows.

Important Notice: Retraction of a Key Publication
Users should be aware that a primary study detailing the in vivo activity of UM-164 in triple-

negative breast cancer, "UM-164: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity

against Triple-Negative Breast Cancer," was retracted in April 2020.[1][2] The information from

this publication should be interpreted with caution.
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Observed Issue Potential Cause Recommended Action

Signs of animal distress (e.g.,

weight loss, lethargy, ruffled

fur) at high doses.

Dose-dependent toxicity of

UM-164.

Immediately reduce the

dosage or discontinue

treatment in the affected

cohort. Refer to dose-response

data from preclinical studies. A

dose of 140 mg/kg

administered intraperitoneally

for 5 consecutive days in

BALB/c mice showed

significant toxicity.[3]

Abnormal histopathology

findings in specific organs.
Organ-specific toxicity.

Preclinical studies have

indicated potential for

pancreatic, intestinal,

lymphoid, and bone marrow

toxicities at high doses (140

mg/kg).[3] Consider

incorporating regular

monitoring of organ function

(e.g., blood chemistry) and

detailed histopathological

analysis of these specific

tissues in your study design.

Lack of tumor growth inhibition

at lower doses.

Sub-optimal therapeutic dose

for the specific cancer model.

While lower doses (e.g., 5

mg/kg and 10 mg/kg in glioma

models) may minimize toxicity,

they might not achieve the

desired efficacy.[4] A dose-

escalation study may be

necessary to determine the

optimal therapeutic window for

your specific xenograft model.

A 40 mg/kg dose showed no

toxicity in a triple-negative

breast cancer model.[3]
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Inconsistent anti-tumor effects

across different studies.

Differences in experimental

protocols, cancer models, or

the retracted status of some

data.

Carefully review the

methodologies of published

studies, paying close attention

to the animal model, tumor

type, dosage, and

administration schedule.[3][4]

[5] Given the retraction of a

key paper, independent

verification of efficacy is

crucial.

Frequently Asked Questions (FAQs)
Q1: What are the known dose-limiting toxicities of UM-164 in vivo?

A1: Based on available preclinical data, the primary dose-limiting toxicities of UM-164 appear at

higher concentrations. In a study using BALB/c mice, a dose of 140 mg/kg administered

intraperitoneally for five consecutive days resulted in significant adverse effects.[3]

Q2: Which organs are most likely to be affected by UM-164 toxicity?

A2: High-dose administration of UM-164 (140 mg/kg) has been associated with pancreatic

degeneration and inflammation, villus blunting and epithelial degeneration in the intestine,

marked lymphoid depletion/atrophy, and erythroid depletion in the bone marrow.[3]

Q3: Is there a reported non-toxic dose of UM-164 in animal models?

A3: Yes, a dose of 40 mg/kg administered intraperitoneally for five consecutive days in BALB/c

mice was reported to show no signs of toxicity.[3] Additionally, in a glioma xenograft model,

doses of 5 mg/kg and 10 mg/kg administered every three days were well-tolerated.[4]

Q4: What is the mechanism of action of UM-164?

A4: UM-164 is a dual inhibitor of the c-Src and p38 MAP kinase signaling pathways.[3][5][6] It

binds to the inactive conformation of c-Src.[3][5] In glioma models, it has also been shown to

suppress tumor growth by reducing the activity of Yes-associated protein (YAP).[4]
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Q5: How should I design my in vivo study to minimize toxicity?

A5: It is advisable to start with lower, well-tolerated doses (e.g., 5-10 mg/kg) and perform a

dose-escalation study to find the optimal balance between efficacy and toxicity for your specific

model.[4] Careful monitoring of animal well-being and inclusion of comprehensive endpoint

analyses, including histopathology of target organs, are critical.

Quantitative Toxicity Data Summary
Animal

Model
Dose

Administratio

n Route
Duration

Observed

Toxicity
Reference

BALB/c mice 140 mg/kg
Intraperitonea

l

5 consecutive

days

Pancreatic

degeneration

and

inflammation,

villus

blunting,

epithelial

degeneration,

marked

lymphoid

depletion/atro

phy, and

erythroid

depletion in

the bone

marrow.

[3]

BALB/c mice 40 mg/kg
Intraperitonea

l

5 consecutive

days

No toxicity

observed.
[3]

Nude mice

(glioma

xenograft)

5 mg/kg
Intraperitonea

l

Every three

days

No significant

toxicity

reported.

[4]

Nude mice

(glioma

xenograft)

10 mg/kg
Intraperitonea

l

Every three

days

No significant

toxicity

reported.

[4]
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Experimental Protocols
Toxicity Assessment in BALB/c Mice (Adapted from a study on TNBC)[3]

Animal Model: BALB/c mice.

Groups:

Control group (vehicle).

UM-164 treatment group (40 mg/kg).

UM-164 treatment group (140 mg/kg).

Dosing: Intraperitoneal injection for 5 consecutive days.

Monitoring: Daily observation for clinical signs of toxicity (e.g., weight loss, behavioral

changes).

Endpoint Analysis: Necropsy of all major organ systems, including the small intestine,

pancreas, spleen, lymphoid organs, thymus, kidney, liver, heart, lung, ovary, and bone

marrow for histopathological examination.

Efficacy and Safety in Nude Mouse Glioma Xenograft Model[4]

Animal Model: Nude mice with subcutaneous LN229 cell line xenografts.

Groups:

Saline control group.

UM-164 treatment group (5 mg/kg).

UM-164 treatment group (10 mg/kg).

Dosing: Intraperitoneal injection every three days.

Monitoring: Tumor volume measurements and observation for signs of toxicity.
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Endpoint Analysis: Immunohistochemistry of tumor tissue for markers of proliferation (Ki67)

and relevant signaling pathways.

Visualizing UM-164's Mechanism of Action
To aid in understanding the molecular pathways affected by UM-164, the following diagrams

illustrate its key inhibitory actions.
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Caption: UM-164's dual inhibitory effect on c-Src and p38 MAPK pathways.
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Caption: Proposed mechanism of UM-164 in glioma via the Hippo-YAP pathway.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1682698?utm_src=pdf-body-img
https://www.benchchem.com/product/b1682698?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start:
Animal Model Selection

Dosing Regimen
(Vehicle, Low Dose, High Dose)

In-life Monitoring
(Weight, Clinical Signs)

Endpoint:
Necropsy & Tissue Collection

Histopathological Analysis
(H&E Staining)

Blood Chemistry
(Optional)

Click to download full resolution via product page

Caption: General experimental workflow for in vivo toxicity assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://aacrjournals.org/clincancerres/article/22/20/5087/124855/UM-164-A-Potent-c-Src-p38-Kinase-Inhibitor-with-In
https://pmc.ncbi.nlm.nih.gov/articles/PMC9658092/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9658092/
https://pubmed.ncbi.nlm.nih.gov/27154914/
https://pubmed.ncbi.nlm.nih.gov/27154914/
https://www.selleckchem.com/products/um-164.html
https://www.benchchem.com/product/b1682698#um-164-in-vivo-toxicity-and-side-effects
https://www.benchchem.com/product/b1682698#um-164-in-vivo-toxicity-and-side-effects
https://www.benchchem.com/product/b1682698#um-164-in-vivo-toxicity-and-side-effects
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1682698?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

